4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid
Description
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(but-3-yn-2-ylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-4-9(3)13-11-6-5-10(12(14)15)7-8(11)2/h1,5-7,9,13H,2-3H3,(H,14,15) |
InChI Key |
DHZVYFPJKNNPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(C)C#C |
Origin of Product |
United States |
Preparation Methods
Reduction of 3-methyl-4-nitrobenzoic Acid
This method is widely reported and involves catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid to the corresponding amino acid.
Procedure Summary:
- React 3-methyl-4-nitrobenzoic acid with hydrogen gas in the presence of a palladium on activated charcoal catalyst.
- Use methanol as solvent, maintain temperature at approximately 60°C, and hydrogen pressure around 0.7 MPa.
- Stir the reaction mixture for about 10 hours.
- After completion, filter off the catalyst and recover the product by solvent removal under reduced pressure.
- Yield reported up to 96.1%.
- Product is isolated as a brown solid intermediate, identified as 3-methyl-4-aminobenzoic acid.
| Parameter | Details |
|---|---|
| Starting Material | 3-methyl-4-nitrobenzoic acid |
| Catalyst | Palladium on activated charcoal |
| Solvent | Methanol |
| Temperature | 60°C |
| Pressure | 0.7 MPa hydrogen |
| Reaction Time | 10 hours |
| Yield | 96.1% |
This method is efficient, high-yielding, and suitable for scale-up, making it a preferred industrial route for the aminobenzoic acid intermediate.
Reduction Using Iron Powder and Phase Transfer Catalysts
An alternative industrially viable method involves the reduction of 3-methyl-4-nitrobenzoic acid using iron powder in the presence of a quaternary ammonium phase transfer catalyst.
Procedure Summary:
- Mix 3-methyl-4-nitrobenzoic acid, a quaternary phase transfer catalyst such as tetrabutylammonium bromide (TBAB), and a solvent (water, methanol, or ethanol).
- Add reduced iron powder and a Bronsted acid (e.g., ammonium chloride, acetic acid, or hydrochloric acid).
- Heat the mixture to reflux at 85-110°C for 2-6 hours under stirring.
- Cool the reaction mixture to 5-35°C, then add sodium carbonate and activated carbon to decolorize and adjust pH to alkaline.
- Filter off iron residues, wash, and acidify the filtrate to sub-acidic pH to precipitate the aminobenzoic acid.
- Filter, wash, and dry the product.
- Product yield up to 90.1%.
- The iron residues can be recycled as metallurgical raw materials.
- The phase transfer catalyst enhances reaction rate and yield, reducing costs.
- The method is simple, cost-effective, and environmentally friendly.
| Parameter | Details |
|---|---|
| Starting Material | 3-methyl-4-nitrobenzoic acid |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Reducing Agent | Iron powder |
| Bronsted Acid | Ammonium chloride, acetic acid, or HCl |
| Solvent | Water, methanol, or ethanol |
| Reaction Temperature | 85-110°C |
| Reaction Time | 2-6 hours |
| pH Adjustment | Sodium carbonate to alkaline, then acidified to sub-acidic |
| Yield | Up to 90.1% |
This method is particularly suited for industrial-scale synthesis due to its simplicity and cost efficiency.
While detailed direct synthetic routes to the final compound this compound are scarce in open literature, the general strategy involves nucleophilic substitution or amide bond formation on the amino group of 4-amino-3-methylbenzoic acid with an appropriate but-3-yn-2-yl derivative.
- Activation of the but-3-yn-2-yl moiety as an electrophilic species (e.g., halide or sulfonate ester).
- Reaction with 4-amino-3-methylbenzoic acid under controlled conditions to form the corresponding amine linkage.
- Purification by crystallization or chromatography.
This step requires careful control of reaction conditions to avoid side reactions such as alkyne polymerization or over-alkylation.
| Step | Method | Key Reagents & Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Preparation of 4-amino-3-methylbenzoic acid | Catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid | Pd/C catalyst, methanol, H2 (0.7 MPa), 60°C, 10h | 96.1 | High yield, clean reaction, scalable |
| Preparation of 4-amino-3-methylbenzoic acid | Reduction by iron powder with phase transfer catalyst | Fe powder, TBAB, water/methanol, reflux 85-110°C, 2-6h | 90.1 | Cost-effective, environmentally friendly |
| Functionalization to target compound | Amination with but-3-yn-2-yl electrophile | Alkyl halide or equivalent, controlled conditions | Not specified | Specific functionalization step |
- The iron powder reduction method benefits from the use of phase transfer catalysts, which enhance contact between insoluble iron and the nitro compound, accelerating the reduction and improving yields.
- The byproduct iron oxide sludge can be repurposed, reducing waste.
- Catalytic hydrogenation provides a cleaner route with higher yields but requires pressurized hydrogen and palladium catalyst, which may increase costs.
- The functionalization step to introduce the but-3-yn-2-yl group is typically performed under mild conditions to preserve the alkyne functionality.
- No direct industrial-scale synthesis of the final compound was found; however, the aminobenzoic acid intermediate is well-established and can be reliably prepared by the above methods.
The preparation of this compound hinges on the efficient synthesis of the 4-amino-3-methylbenzoic acid intermediate. Two main methods dominate: catalytic hydrogenation and iron powder reduction with phase transfer catalysis. Both methods offer high yields and practical scalability. Subsequent functionalization with the but-3-yn-2-yl group requires precise reaction control to maintain alkyne integrity. The described methods provide a solid foundation for the synthesis of this compound in research and industrial contexts.
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium (Pd) or copper (Cu) and may be carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid involves its interaction with specific molecular targets. The but-3-yn-2-ylamino group can form covalent bonds with target proteins or enzymes, leading to inhibition or activation of their functions. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Alkyne-Functionalized Benzoic Acid Derivatives
- 4-[(But-3-yn-1-yl)amino]benzoic Acid (CAS 1407044-69-2): Structure: Lacks the 3-methyl group on the benzene ring and has the alkyne at the 1-position of the butynyl chain. Properties: Lower molecular weight (189.21 g/mol) and simpler structure may reduce steric hindrance compared to the target compound . Applications: Potential intermediate in click chemistry or drug synthesis.
- But-3-yn-2-yl 4-methylbenzenesulfinate: Structure: Features a sulfinate ester instead of an amino linkage. Properties: Synthesized via silver-catalyzed reactions, indicating reactivity in sulfur-based transformations . Applications: Intermediate in organic synthesis for sulfone derivatives .
Heterocyclic and Aromatic Derivatives
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i): Structure: Contains a triazine core with phenoxy and formyl groups. Applications: Likely used in agrochemicals or as a kinase inhibitor due to triazine’s prevalence in herbicides .
- 4-Methyl-3-[(2-thienylacetyl)amino]benzoic Acid (CAS 499770-94-4): Structure: Incorporates a thiophene-acetyl group. Properties: Thiophene’s aromaticity may enhance binding to biological targets via hydrophobic interactions . Applications: Potential use in antithrombotic or antimicrobial agents .
Physicochemical Properties
Solubility and Partitioning
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid (CAS 1138-41-6):
Glutaric Acid, But-3-yn-2-yl 4-Biphenyl Ester :
Thermal and Thermodynamic Data
- Glutaric Acid, But-3-yn-2-yl 4-Biphenyl Ester :
Enzyme Interactions
Biological Activity
4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including anti-inflammatory properties, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 203.24 g/mol. Its structure consists of a benzoic acid backbone with a butynyl amino group, which contributes to its reactivity and biological activity. The presence of both a carboxylic acid group and an amino group enhances its ability to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially influencing their activity. For instance, it may act as an inhibitor for certain proteases or kinases involved in cellular signaling pathways.
- Antioxidant Activity : Some derivatives of benzoic acid have shown antioxidant properties, which could be relevant for reducing oxidative stress in cells .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve binding to specific receptors or enzymes, modulating their activity. Understanding these interactions is crucial for optimizing its therapeutic potential in drug development.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[(But-3-en-2-yl)amino]-3-methylbenzoic acid | Contains a double bond in the butynyl chain | |
| 4-(Butanoyl)amino]-3-methylbenzoic acid | Features a saturated butanoyl group instead | |
| 4-(Butanoyl)-3-amino-benzoic acid | Lacks methyl substitution on the benzoic ring |
This table highlights how the specific substitution pattern in this compound imparts distinct chemical reactivity and biological properties compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of benzoic acid derivatives, including those similar to this compound. For example:
- A study reported that benzoic acid derivatives can activate protein degradation systems such as the ubiquitin-proteasome pathway and autophagy in human cells . This suggests that this compound may also influence these pathways due to its structural characteristics.
- Another investigation explored the interactions between benzoic acid derivatives and various enzymes, revealing potential applications in drug development aimed at targeting specific diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

